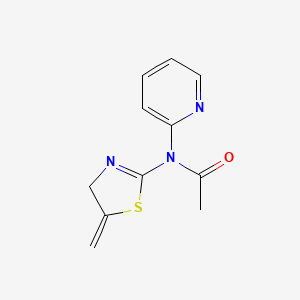![molecular formula C12H12N6O2S2 B5878252 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5878252.png)
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, commonly known as MTTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTTA is a thioacetamide derivative that has been synthesized using a variety of methods.
Mécanisme D'action
MTTA acts by inhibiting the activity of thiol-containing enzymes such as glutathione reductase and thioredoxin reductase. This leads to an increase in oxidative stress and ultimately cell death. MTTA has also been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression.
Biochemical and Physiological Effects:
MTTA has been shown to induce apoptosis in cancer cells and has been found to be effective against a variety of cancer cell lines. MTTA has also been shown to have antifungal and antibacterial activities. In addition, MTTA has been shown to have neuroprotective effects and has potential as a treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MTTA in lab experiments is its broad range of potential applications. MTTA has been shown to be effective against a variety of cancer cell lines, as well as having antifungal and antibacterial activities. Additionally, MTTA has potential as a treatment for neurodegenerative diseases. However, one limitation of using MTTA in lab experiments is its toxicity. MTTA has been shown to be toxic to normal cells, and care must be taken when using it in experiments.
Orientations Futures
There are several future directions for research on MTTA. One area of interest is the development of MTTA derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of MTTA and its potential as a treatment for neurodegenerative diseases. Finally, there is potential for the use of MTTA as a diagnostic tool for cancer and other diseases, and further research is needed in this area.
Méthodes De Synthèse
MTTA can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-mercaptobenzothiazole with 1-methyl-1H-tetrazole-5-thiol in the presence of acetic anhydride. The resulting product is then treated with methoxyacetyl chloride to obtain MTTA. Other methods involve the reaction of 2-chloro-6-methoxybenzothiazole with 1-methyl-1H-tetrazole-5-thiol followed by the reaction with thiourea.
Applications De Recherche Scientifique
MTTA has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antifungal, and antibacterial activities. MTTA has also been shown to have neuroprotective effects and has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MTTA has been studied for its potential as a diagnostic tool for cancer and other diseases.
Propriétés
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2S2/c1-18-12(15-16-17-18)21-6-10(19)14-11-13-8-4-3-7(20-2)5-9(8)22-11/h3-5H,6H2,1-2H3,(H,13,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASJFHYRVVFKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802750 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[3-(2-furyl)acryloyl]amino}isophthalic acid](/img/structure/B5878179.png)


![N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5878211.png)

![ethyl 3-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-3-oxopropanoate](/img/structure/B5878235.png)


![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5878258.png)



